molecular formula C17H18N2 B4670684 2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE

2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE

Cat. No.: B4670684
M. Wt: 250.34 g/mol
InChI Key: NDGFUNSJXVJZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 2,4-dimethylphenyl group and an ethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole typically involves the condensation of o-phenylenediamine with 2,4-dimethylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, solvent, and catalyst choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)-2H-benzotriazole
  • N-(2,4-Dimethylphenyl)formamide
  • Amitraz

Uniqueness

2-(2,4-Dimethylphenyl)-1-ethyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. Its ethyl group and 2,4-dimethylphenyl substitution may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-4-19-16-8-6-5-7-15(16)18-17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGFUNSJXVJZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE
Reactant of Route 3
Reactant of Route 3
2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE
Reactant of Route 5
Reactant of Route 5
2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE
Reactant of Route 6
Reactant of Route 6
2-(2,4-DIMETHYLPHENYL)-1-ETHYL-1H-1,3-BENZIMIDAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.